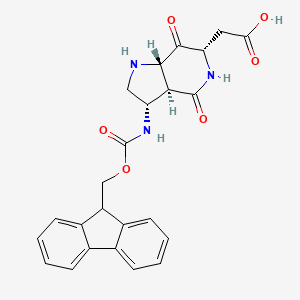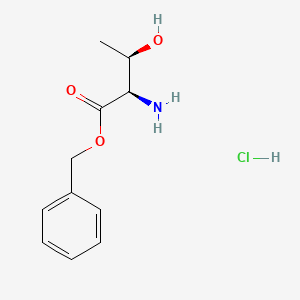
(11S,14S)-Cyclo-(L-Trp-L-Phe)
Descripción general
Descripción
(11S,14S)-Cyclo-(L-Trp-L-Phe) is a member of indoles. It has a role as an Aspergillus metabolite.
(11S,14S)-cyclo-(L-trp-L-phe) is a natural product found in Aspergillus, Aspergillus flavus, and Aspergillus sydowii with data available.
Aplicaciones Científicas De Investigación
Plant Growth Regulation : Cyclo-(L-tryptophyl-L-phenylalanyl), the chemical name for (11S,14S)-Cyclo-(L-Trp-L-Phe), was identified as a plant growth regulator produced by a Penicillium sp. fungus. Its biological activities vary across different plant species, such as pine and tea pollen, lettuce, cress, and rice seeds (Kimura et al., 1996).
Biological Functions in Marine Fungi : The compound exhibits moderate cytotoxicity and is produced by the Aspergillus versicolor strain TS08, isolated from a sponge in the South China Sea. It's noted for potential applications in pharmaceutical and agricultural biotechnologies (Chu et al., 2011).
Conformational Studies in Cyclic Peptides : While not directly about (11S,14S)-Cyclo-(L-Trp-L-Phe), several studies on cyclic hexapeptides containing similar sequences reveal insights into the conformational dynamics of such compounds, which may be relevant for understanding the structural properties of (11S,14S)-Cyclo-(L-Trp-L-Phe) (Kessler et al., 1983).
Antisecretory Effects : Research on somatostatin analogues, which include cyclic peptides like (11S,14S)-Cyclo-(L-Trp-L-Phe), indicates potential for use in modulating biological secretions, such as in rat colonic mucosa (Ferrar et al., 1990).
Antiproliferative Activity in Cancer Cells : A cyclic somatostatin analogue similar to (11S,14S)-Cyclo-(L-Trp-L-Phe) was found to exhibit significant antiproliferative effects in cancer cell assays, suggesting potential applications in cancer treatment (Sukopp et al., 2005).
Propiedades
IUPAC Name |
(3S,6S)-3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVKAUWOMPJEMI-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017851 | |
| Record name | Isorugulosuvine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11S,14S)-Cyclo-(L-Trp-L-Phe) | |
CAS RN |
6521-48-8 | |
| Record name | Isorugulosuvine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-Bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine](/img/structure/B7888649.png)
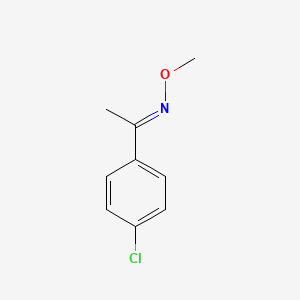
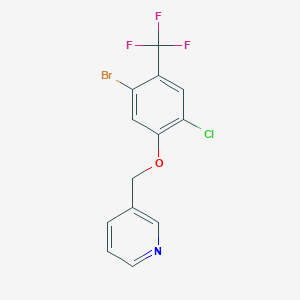
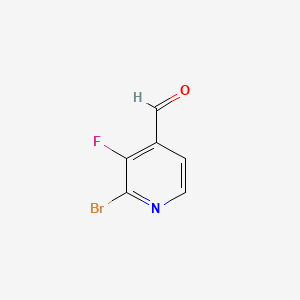


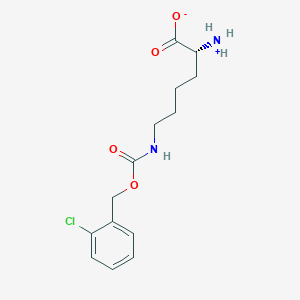
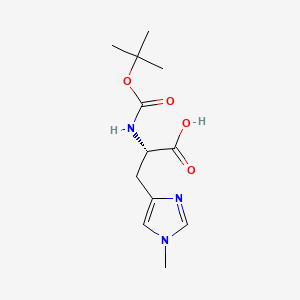
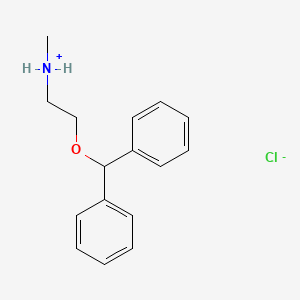


![[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]-methylazanium;chloride](/img/structure/B7888728.png)
